molecular formula C18H17N3O3S2 B15280778 N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)nicotinamide

N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)nicotinamide

Cat. No.: B15280778
M. Wt: 387.5 g/mol
InChI Key: DHLIJAHXVKEKMF-UHFFFAOYSA-N
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Description

N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)nicotinamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)nicotinamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as 2-aminothiophenol and α-haloketones under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the nicotinamide moiety through an amidation reaction, where the thiazole derivative is reacted with nicotinic acid or its derivatives in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as thiazole-based antibiotics or anticancer agents.

    Nicotinamide Derivatives: Compounds with nicotinamide moieties, such as nicotinamide adenine dinucleotide (NAD) analogs.

Uniqueness

N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)nicotinamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H17N3O3S2

Molecular Weight

387.5 g/mol

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C18H17N3O3S2/c1-23-11-6-7-15(24-2)13(9-11)14-10-26-18(20-14)21-16(22)12-5-4-8-19-17(12)25-3/h4-10H,1-3H3,(H,20,21,22)

InChI Key

DHLIJAHXVKEKMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=C(N=CC=C3)SC

Origin of Product

United States

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